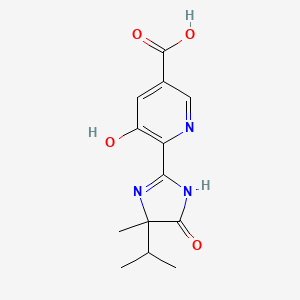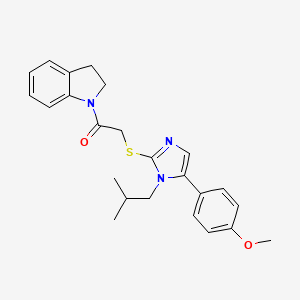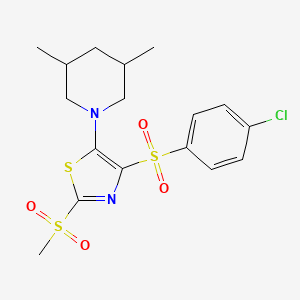![molecular formula C14H5Br2NO2 B2901130 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one CAS No. 82840-40-2](/img/structure/B2901130.png)
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
Descripción general
Descripción
“3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one” is a chemical compound with the formula C14H5Br2NO2 . It has a molecular weight of 379.00 .
Synthesis Analysis
The synthesis of “3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one” has been reported in the literature . The compound was identified as a hit through a combination of shape-based virtual screening and structure-based molecular modification .Molecular Structure Analysis
The molecular structure of “3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one” is complex, as indicated by its formula C14H5Br2NO2 . More detailed information about its structure can be obtained through techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one” include a predicted boiling point of 551.7±50.0 °C and a predicted density of 2.023±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be -11.21±0.20 .Aplicaciones Científicas De Investigación
Amination of Anthra[1,9-cd]Isoxazol-6-ones
- A study demonstrated the reaction behavior of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one with primary and secondary amines. The amination process in 5-chloroanthra[1,9-cd]isoxazol-6-one resulted in amino derivatives and 1-amino-4-arylaminoanthraquinones under certain conditions (Gornbstaev, Zeibert, & Zolotareva, 1980).
Interaction with Pyridine Bases
- Research showed that 5-chloroanthra[1,9-cd]-6-isoxazolone reacts with pyridine bases, leading to pyridinium salts. This study provides insights into the substitution reactions and potential applications in synthesizing complex organic compounds (Gornostaev, Zolotareva, & Verkhovodova, 1981).
Synthesis of Novel Compounds
- The nitrosation of 3-alkylamino-5-arylamino-6H-anthra[1,9-cd]isoxazol-6-ones led to the formation of unique 3-alkyl-5-arylamino-6,11-dihydro-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxides, showcasing the versatility of this compound in synthesizing novel organic structures (Gornostaev et al., 2006).
Nucleophilic Substitution Reactions
- The compound has been used to study nucleophilic substitution reactions, such as the reaction of 5-chloroanthra[1,9-cd]-6-isoxazolone with alcohols and phenols, indicating its reactivity and potential for creating diverse organic molecules (Zolotareva & Gornostaev, 1983).
Exploration of Reactivity with Diazonium Salts
- A study investigated the reactivity of diazonium salts derived from 1-amino-2-ethynyl-9,10-anthraquinones, leading to derivatives of 6H-anthra[1,9-cd]isoxazol-6-ones. This research highlights the chemical versatility and potential applications in complex organic syntheses (Vasilevsky, Stepanov, & Fadeev, 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
10,12-dibromo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5Br2NO2/c15-8-5-9(16)12-11-10(8)13(18)6-3-1-2-4-7(6)14(11)19-17-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUSQHSUWRIYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C(C4=NO3)Br)Br)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

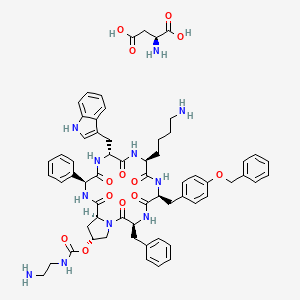
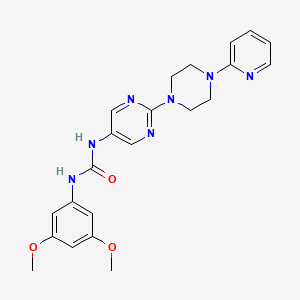
![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2901051.png)
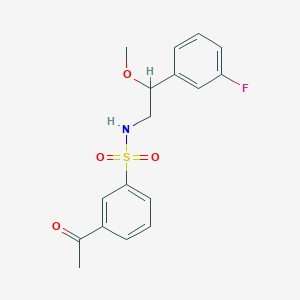
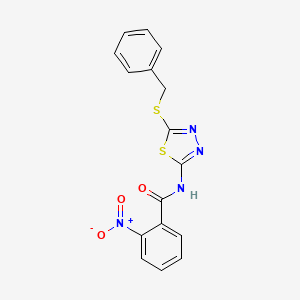
![Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2901057.png)
![3-(phenylsulfonyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)propanamide](/img/structure/B2901059.png)
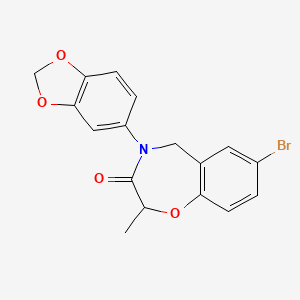
![N-(6-((4-((6-methylbenzo[d]thiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2901063.png)
